molecular formula C15H20N4O3 B3084647 2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid CAS No. 1142214-69-4

2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid

Cat. No.: B3084647
CAS No.: 1142214-69-4
M. Wt: 304.34 g/mol
InChI Key: RTOGGNKEKCMWCV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.34 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C . This notation provides a text-based representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

DPP IV Inhibition for Diabetes Treatment

The molecule is involved in the inhibition of Dipeptidyl peptidase-IV (DPP IV), a protein that plays a significant role in glucose metabolism and insulin secretion. The molecule's involvement in this process makes it a target for the treatment of Type 2 Diabetes Mellitus (T2DM) by preventing the degradation of incretin molecules, which are crucial for insulin secretion (Mendieta, Tarragó & Giralt, 2011).

Pyranopyrimidine Synthesis

The compound is a precursor in the synthesis of pyranopyrimidine structures, which are significant in medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The review covers synthetic pathways and the application of hybrid catalysts in the synthesis of these structures, highlighting the compound's role in developing lead molecules (Parmar, Vala & Patel, 2023).

Organotin(IV) Complexes

The compound's derivatives, specifically with pyrimidine, are utilized in creating organotin(IV) complexes, known for their anticarcinogenic and toxic properties. These complexes exhibit high cytotoxic activity and hold promise in cancer treatment due to the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety (Ali, Shahzadi & Imtiaz-ud-Din, 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules, but the specifics of these interactions would depend on the context of the research.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical, appropriate safety measures should be taken when handling it, and its use should comply with relevant regulations .

Properties

IUPAC Name

2,2-dimethyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(2)10(11(15)13(21)22)12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOGGNKEKCMWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123931
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142214-69-4
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142214-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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